2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate
Overview
Description
2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate is an organic compound with the molecular formula C14H22O6. It is a colorless liquid with a fruity odor and is commonly used in various sectors, including pharmaceuticals, environmental science, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate typically involves esterification reactions. One common method is the reaction of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylic acid.
Reduction: 2,2-Diethyl 1-methyl 1,2,2-butanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl 1-(2-methyl-2-propanyl) 4-(2-methylphenyl)-1,2,2-butanetricarboxylate: Similar in structure but with additional substituents that may alter its chemical properties.
1,3-bis (2,3-epoxypropoxy)-2,2-dimethylpropane: Another ester with different functional groups and applications.
Uniqueness
2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate is unique due to its specific ester configuration, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-O,2-O-diethyl 1-O-methyl butane-1,2,2-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-12(8-9(13)16-4,10(14)17-6-2)11(15)18-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRIZWJIFBFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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